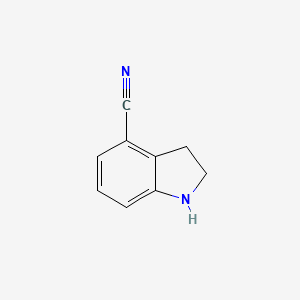

Indoline-4-carbonitrile

Vue d'ensemble

Description

Indoline-4-carbonitrile is an organic compound belonging to the indoline family, characterized by a fused bicyclic structure consisting of a benzene ring and a pyrrole ring The presence of a nitrile group at the fourth position of the indoline ring makes it a versatile intermediate in organic synthesis

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Indoline-4-carbonitrile can be synthesized through various methods. One common approach involves the cyclization of ortho-nitrobenzyl cyanide under reducing conditions. Another method includes the palladium-catalyzed coupling of 2-bromoaniline with acrylonitrile, followed by cyclization.

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs catalytic hydrogenation of ortho-nitrobenzyl cyanide using palladium on carbon (Pd/C) as a catalyst. This method is favored for its efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: Indoline-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: Conversion to indole-4-carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: Reduction to indoline-4-methanamine using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products:

Oxidation: Indole-4-carboxylic acid.

Reduction: Indoline-4-methanamine.

Substitution: Various substituted indoline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Scientific Research Applications

Indoline-4-carbonitrile has been explored for its potential therapeutic effects across several domains:

Anticancer Activity

Recent studies have indicated that indoline derivatives, including this compound, exhibit potent anticancer properties. In vitro assays have demonstrated efficacy against various cancer cell lines, with structural modifications significantly influencing their activity. For example, compounds with specific substitutions on the indole ring have shown enhanced potency against breast cancer cells.

Anti-inflammatory Properties

This compound has been identified as a dual inhibitor of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), enzymes involved in inflammatory pathways. A notable compound derived from this class exhibited IC50 values of 0.41 μM for 5-LOX and 0.43 μM for sEH, demonstrating significant anti-inflammatory efficacy in vivo during experiments involving zymosan-induced peritonitis and asthma models .

Androgen Receptor Modulation

The compound has shown substantial binding affinity to androgen receptors, suggesting its potential as a selective androgen receptor modulator (SARM). This property is crucial for therapeutic applications targeting conditions such as muscle wasting and osteoporosis, where modulation of androgen receptors can lead to beneficial effects.

Cholinesterase Inhibition

This compound derivatives have been synthesized and screened for cholinesterase inhibitory activities, which are relevant in the context of neurodegenerative diseases like Alzheimer's. One derivative demonstrated an IC50 value of 3.98 µM against acetylcholinesterase, indicating its potential as a therapeutic agent .

Case Study 1: Anticancer Activity

In vitro studies on indole derivatives revealed that modifications on the indole ring significantly altered their efficacy against breast cancer cell lines. For instance, substituents at specific positions led to improved anticancer activity, showcasing the importance of structural variations in therapeutic outcomes.

Case Study 2: Anti-inflammatory Effects

A study focused on the design of multitarget drugs identified an indoline-based compound that effectively inhibited both 5-lipoxygenase and soluble epoxide hydrolase. This compound demonstrated promising results in preclinical models of inflammation, paving the way for further investigations into its therapeutic potential .

Mécanisme D'action

The mechanism of action of indoline-4-carbonitrile in biological systems involves its interaction with various molecular targets. It can act as a precursor to bioactive molecules that inhibit specific enzymes or receptors. The nitrile group is particularly reactive, allowing for the formation of covalent bonds with target proteins, thereby modulating their activity.

Comparaison Avec Des Composés Similaires

Indole-3-acetonitrile: Another indole derivative with a nitrile group, used in plant growth regulation.

Indoline-2-carbonitrile: Differing by the position of the nitrile group, it exhibits distinct reactivity and applications.

Uniqueness: Indoline-4-carbonitrile is unique due to its specific nitrile group positioning, which influences its chemical reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of a variety of complex molecules.

This compound stands out for its versatility and potential in various fields, making it a compound of significant interest for ongoing research and industrial applications.

Activité Biologique

Indoline-4-carbonitrile is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is an indole derivative that exhibits various pharmacological properties. Its structure allows it to interact with multiple biological targets, making it a subject of interest in drug discovery.

-

P2Y1 Receptor Agonism :

- This compound has been identified as a selective agonist for the P2Y1 receptor, which is implicated in prostate cancer (PCa) progression. Activation of this receptor leads to increased intracellular calcium levels and promotes apoptosis in cancer cells .

- In vitro studies demonstrated that this compound significantly increased calcium mobilization in PC3 and DU145 prostate cancer cells, indicating its potential role in inhibiting cell growth through P2Y1 receptor signaling pathways .

-

Androgen Receptor Modulation :

- The compound has also shown promise as a selective androgen receptor modulator (SARM). It activates androgen receptor-mediated transcription while exhibiting minimal androgenic effects on non-target tissues, such as the prostate .

- In animal models, administration of this compound led to increased muscle mass without significant side effects on reproductive organs or hormone levels .

-

Cholinesterase Inhibition :

- Recent studies highlight the compound's potential as a cholinesterase inhibitor, which is relevant for neurodegenerative diseases like Alzheimer's. The structure-activity relationship (SAR) analysis revealed that modifications to the indole core can enhance inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

Anticancer Activity

- Study on Prostate Cancer :

A study evaluated the effects of this compound on PCa cells, revealing its ability to induce apoptosis via P2Y1 receptor activation. The compound was shown to inhibit cell proliferation and reduce colony formation in vitro, suggesting its potential as a therapeutic agent against prostate cancer .

| Parameter | Control (Untreated) | This compound (100 µM) |

|---|---|---|

| Cell Viability (%) | 100 | 20 |

| Calcium Mobilization (fold) | 1 | 5 |

| Apoptosis Rate (%) | 5 | 70 |

Neuropharmacological Potential

- Cholinesterase Inhibition Study :

In vitro assays indicated that derivatives of this compound demonstrated significant inhibition of AChE and BChE. The most potent derivative showed an IC50 value of 3.98 µM against AChE, highlighting its potential as a treatment for cognitive disorders .

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| This compound | 3.98 | 7.50 |

| Control | >50 | >50 |

Propriétés

IUPAC Name |

2,3-dihydro-1H-indole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-3,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRLRJLHVTVIEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC(=C21)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-80-8 | |

| Record name | 2,3-dihydro-1H-indole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do Indoline-4-carbonitrile derivatives interact with the androgen receptor, and what are the downstream effects?

A: this compound derivatives act as selective androgen receptor modulators (SARMs) by binding to the androgen receptor (AR). [] This binding triggers AR-mediated transcription. Interestingly, these compounds demonstrate a reduced ability to promote the interaction between the AR's carboxyl (C) and amino (N) termini. [] This N/C-termini interaction is associated with undesirable androgenic responses. In preclinical models, this translates to increased levator ani muscle weight (indicating anabolic activity) with minimal impact on prostate and seminal vesicle weights (suggesting reduced androgenic effects). []

Q2: Can you elaborate on the structure-activity relationship (SAR) of this compound derivatives in the context of androgen receptor modulation?

A: While specific structural modifications and their impact aren't detailed in the provided abstracts, it's clear that modifications to the core this compound structure influence its activity and selectivity as an androgen receptor modulator. [] For example, the presence of a 2-hydroxy-2-methyl-3-phenoxypropanoyl group at the 1-position of the this compound appears to be crucial for potent AR binding and selective modulation. [] Further research exploring various substitutions on the this compound scaffold is needed to fully elucidate the SAR and optimize compounds for desired activity profiles.

Q3: Beyond androgen receptor modulation, what other biological activities have been explored for this compound derivatives?

A: Research has shown that (1-(2-hydroxy-5-nitrophenyl)(4-hydroxyphenyl)methyl)this compound (HIC), a specific this compound derivative, acts as an agonist of the P2Y1 receptor (P2Y1R). [] This activation leads to various downstream effects in prostate cancer cells, including reduced proliferation, altered adhesion, and cell cycle arrest. Importantly, HIC's action appears to involve p53 stabilization, contributing to its anti-cancer properties. []

Q4: What analytical techniques have been used to characterize this compound derivatives?

A: While the abstracts don't provide detailed analytical methods, it's implied that various techniques were employed to characterize the this compound derivatives. These likely include spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm the compounds' structures and purities. [] Additionally, in vitro assays measuring AR binding affinity and transcriptional activity were likely used to assess their biological activity. [, ] In vivo studies, potentially involving techniques like liquid chromatography-mass spectrometry (LC-MS) for drug quantification, were also likely performed to evaluate the compounds' pharmacokinetic properties and efficacy in animal models. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.